

Application Notes and Protocols for BAY1125976 Administration in Mouse Xenograft Models

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Compound of Interest						
Compound Name:	BAY1125976					
Cat. No.:	B605920	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2, key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in human cancers, often associated with tumor progression, treatment resistance, and poor prognosis.[3][5] BAY1125976 has demonstrated significant anti-tumor efficacy in a variety of preclinical mouse xenograft models, particularly those harboring genetic alterations such as PIK3CA mutations or PTEN loss, which lead to hyperactivation of the AKT pathway.[1][4] These notes provide detailed protocols for the administration of BAY1125976 in mouse xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action

BAY1125976 functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][5][6] This binding prevents the conformational changes required for AKT activation, thereby inhibiting its phosphorylation at key residues (Threonine 308 and Serine 473) and blocking downstream signaling to effectors like mTOR and PRAS40.[1][4][7] This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dependency on the PI3K/AKT/mTOR pathway.[2]

Data Presentation: In Vivo Efficacy of BAY1125976







The following table summarizes the quantitative data on the anti-tumor activity of **BAY1125976** in various mouse xenograft models.



Xenogra ft Model	Cancer Type	Genetic Alterati on(s)	Mouse Strain	Treatme nt Dose (mg/kg)	Adminis tration Route & Schedul e	Efficacy (T/C Ratio*)	Referen ce(s)
KPL-4	Breast Cancer	PIK3CA H1047R	Nude Mice	25	Oral, Daily	0.14	[2][4]
KPL-4	Breast Cancer	PIK3CA H1047R	Nude Mice	50	Oral, Daily	0.08	[2][4]
MCF7	Breast Cancer	PIK3CA E545K	Nude Mice	25	Oral, Daily	0.25 (volume), 0.33 (weight)	[2][4]
MCF7	Breast Cancer	PIK3CA E545K	Nude Mice	50	Oral, Daily	0.25 (volume), 0.37 (weight)	[2][4]
HBCx-2	Breast Cancer	AKT1 E17K (Patient- Derived)	Nude Mice	Not Specified	Oral, Daily	Statistical ly significan t tumor growth inhibition	[5][6]
LAPC-4	Prostate Cancer	AKT1 E17K	Nude Mice	25	Oral, Daily	Statistical ly significan t efficacy	[5][6]
LAPC-4	Prostate Cancer	AKT1 E17K	Nude Mice	50	Oral, Daily	Statistical ly significan t efficacy	[5]
AXF 984	Anal Cancer	AKT1 E17K	Nude Mice	Not Specified	Oral, Daily	Strong in vivo	[5][6]



(Patient- efficacy
Derived)

*T/C Ratio: Treatment group tumor volume or weight / Control group tumor volume or weight. A lower T/C ratio indicates greater anti-tumor efficacy.

Experimental Protocols I. Cell Line-Derived Xenograft (CDX) Model

Establishment

This protocol provides a general guideline for establishing subcutaneous xenografts using cancer cell lines. Specific cell numbers and growth rates may vary.

Materials:

- Cancer cell line of interest (e.g., KPL-4, MCF7)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can enhance tumor take rate and growth)
- 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
- 1 mL syringes with 27-30 gauge needles
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.
- Cell Harvesting:



- Wash cells with PBS.
- Add trypsin-EDTA to detach the cells.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Wash the cell pellet twice with sterile PBS.
- Resuspend the final cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
- Cell Counting and Viability:
 - Perform a cell count using a hemocytometer or automated cell counter.
 - Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
- Injection:
 - Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁶ cells/100 μL).
 - Anesthetize the mouse using an approved method.
 - Inject the cell suspension subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
 - Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

II. BAY1125976 Formulation and Administration

Materials:



- BAY1125976 powder
- Vehicle components:
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween 80
 - Sterile water or corn oil
- Oral gavage needles

Formulation Example: A common vehicle for oral administration of hydrophobic compounds in mice consists of DMSO, PEG300, Tween 80, and water. A suggested formulation is as follows:

- Dissolve **BAY1125976** in a small amount of DMSO (e.g., 5-10% of the final volume).
- Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
- Add Tween 80 (e.g., 5% of the final volume) and mix.
- Bring the solution to the final volume with sterile water. Note: The exact ratios may need to be optimized for solubility and stability. A formulation using corn oil has also been suggested, where a DMSO stock solution is diluted in corn oil.[2]

Administration Protocol:

- Prepare the BAY1125976 formulation fresh daily or as stability allows.
- Administer the formulation to mice via oral gavage at the desired dose (e.g., 25 or 50 mg/kg).
- The control group should receive the vehicle only.
- Continue daily administration for the duration of the study.
- Monitor animal weight and general health throughout the experiment.



III. Pharmacodynamic Analysis

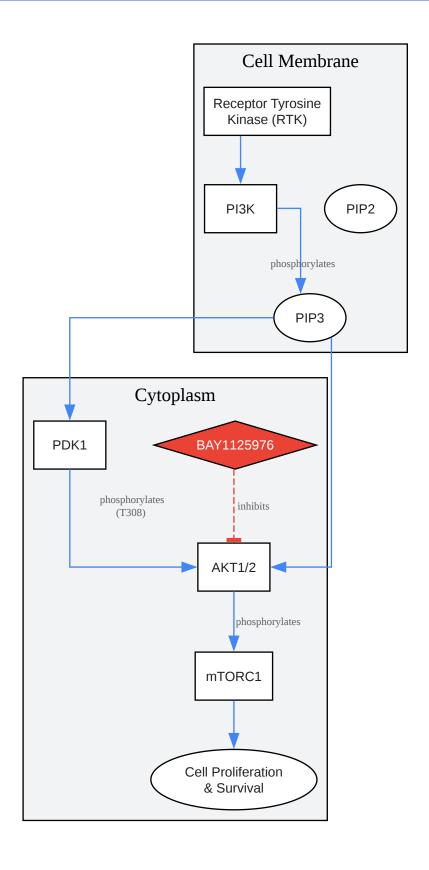
To confirm the on-target activity of **BAY1125976**, levels of phosphorylated AKT (p-AKT) in tumor tissue can be assessed.

Procedure:

- At the end of the efficacy study, or at specific time points after the last dose, euthanize the mice.
- Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
- For Western blotting, homogenize the frozen tumor tissue and extract proteins.
- Perform Western blot analysis using antibodies specific for p-AKT (S473 and/or T308) and total AKT.
- A reduction in the p-AKT/total AKT ratio in the **BAY1125976**-treated group compared to the vehicle control group indicates target engagement and inhibition of the AKT pathway.[5][7]

Mandatory Visualizations

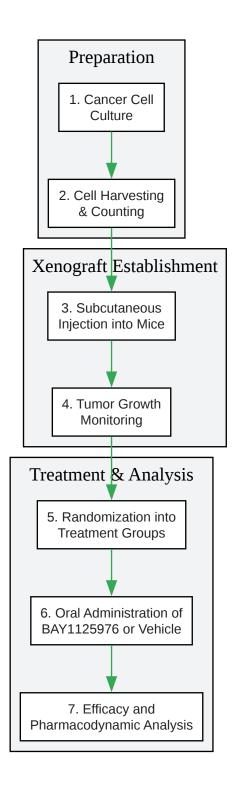




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Caption: BAY1125976 inhibits the PI3K/AKT/mTOR signaling pathway.





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Caption: Experimental workflow for **BAY1125976** in vivo efficacy studies.



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